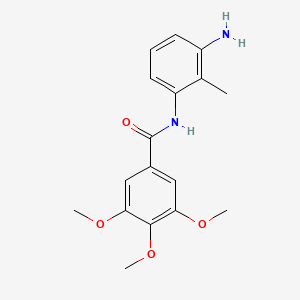
1-(3,4-Dichlorobenzoyl)-1,4-diazepane
Overview
Description
“1-(3,4-Dichlorobenzoyl)-1,4-diazepane” is a chemical compound that is derived from 3,4-Dichlorobenzoyl chloride . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 3,4-Dichlorobenzoyl chloride, a precursor to “1-(3,4-Dichlorobenzoyl)-1,4-diazepane”, can be achieved by refluxing 3,4-dichlorobenzoic acid with thionyl chloride . The synthesis of dichlorobenzamide derivatives, which are structurally similar to “1-(3,4-Dichlorobenzoyl)-1,4-diazepane”, has been reported .Molecular Structure Analysis
The molecular formula of 3,4-Dichlorobenzoyl chloride is C7H3Cl3O, and it has a molecular weight of 209.46 . The InChI key is VTXNOVCTHUBABW-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions of aromatic compounds like “1-(3,4-Dichlorobenzoyl)-1,4-diazepane” can be complex and result in various products . The specific reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
3,4-Dichlorobenzoyl chloride, a related compound, is a solid at room temperature . It has a molecular weight of 209.46 . More specific physical and chemical properties of “1-(3,4-Dichlorobenzoyl)-1,4-diazepane” were not found in the search results.Scientific Research Applications
- Synthesis and Characterization : The compound is synthesized from phenylthiosemicarbazide and methoxy cinnamic acid in the presence of phosphorus oxychloride. It is characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods .
- Staphylococcus epidermidis Protein Inhibition : All investigated compounds show inhibitory effects on the Staphylococcus epidermidis protein .
Medicinal Chemistry
1,3,4-Thiadiazole derivatives, including 1-(3,4-Dichlorobenzoyl)-1,4-diazepane, are versatile and exhibit broad-spectrum pharmacological properties:
- Low Toxicity : The strong aromaticity of the 1,3,4-thiadiazole ring provides in vivo stability and low toxicity for higher vertebrates, including humans .
Anticancer Research
While not directly studied for anticancer properties, 1-(3,4-Dichlorobenzoyl)-1,4-diazepane has been explored in molecular modeling:
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 3,4-dichlorobenzoyl chloride, have been used in the synthesis of various benzamide derivatives . These derivatives have shown a wide range of applications in the fields of medicine, industry, and biology .
Biochemical Pathways
It’s known that benzamide derivatives can have a wide range of effects on cellular processes
Result of Action
It’s known that benzamide derivatives can exhibit a wide range of biological activities, including antitumoral and anticonvulsive activities
properties
IUPAC Name |
1,4-diazepan-1-yl-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-10-3-2-9(8-11(10)14)12(17)16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBJHJGMUDAFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzoyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















